molecular formula C13H14N2O4 B2750487 2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287266-97-9

2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2750487
CAS RN: 2287266-97-9
M. Wt: 262.265
InChI Key: VMGBVZARJLNOCG-UHFFFAOYSA-N
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Description

The compound “2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is a complex organic molecule. It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It also contains an amino group and a bicyclic pentane structure .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. One possible method for the synthesis of similar structures involves a metal-free homolytic aromatic alkylation protocol . This method has been used for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, which shares some structural similarities with the compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic pentane structure. The molecule contains an amino group (–NH2), a carboxylic acid group (–COOH), and a nitro group (–NO2) attached to a phenyl ring . The bicyclic pentane structure adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive groups. For instance, the amino group can participate in reactions such as nucleophilic addition . The nitro group can undergo reduction reactions to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar groups like the amino and carboxylic acid groups could make the compound soluble in polar solvents . The exact properties would need to be determined experimentally.

Future Directions

The future research directions for this compound could involve exploring its potential applications in medicinal chemistry, given the interest in structures like cyclobutanes and azetidines . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name

2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c14-10(11(16)17)13-5-12(6-13,7-13)8-3-1-2-4-9(8)15(18)19/h1-4,10H,5-7,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBVZARJLNOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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